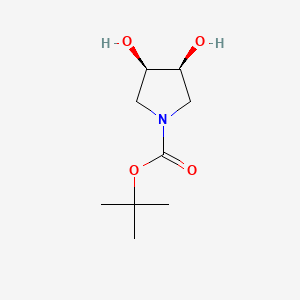
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 2-Pyrazolylacetyl chloride hydrochloride, is an organic compound with the molecular formula of C4H5ClN2O2. It is a white crystalline solid that is insoluble in water. It is primarily used as a reagent in organic synthesis, and has a variety of applications in the laboratory.
Applications De Recherche Scientifique
2-Pyrazolylacetyl chloride hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrazoles, pyridines, and pyrimidines. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.
Mécanisme D'action
2-Pyrazolylacetyl chloride hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of molecules, including carbonyl compounds, to form new compounds. The reaction occurs when the chlorine atom of the 2-pyrazolylacetyl chloride hydrochloride molecule attacks the carbonyl carbon, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Pyrazolylacetyl chloride hydrochloride has no known biochemical or physiological effects. It is used solely for its ability to act as a reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Pyrazolylacetyl chloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a versatile reagent, as it can be used to synthesize a variety of compounds. However, it is important to note that 2-pyrazolylacetyl chloride hydrochloride is a hazardous material, and should be handled with extreme care.
Orientations Futures
2-Pyrazolylacetyl chloride hydrochloride has a variety of potential applications in the laboratory. It can be used to synthesize a variety of compounds, including pyrazoles, pyridines, and pyrimidines. It can also be used as a catalyst in the synthesis of polymers. Additionally, it has potential applications in the synthesis of heterocyclic compounds. Finally, it may have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Méthodes De Synthèse
2-Pyrazolylacetyl chloride hydrochloride can be synthesized in a two-step process. First, a reaction between 1-chloro-2-nitrobenzene and hydrazine hydrate yields a hydrazone. This hydrazone is then reacted with acetic anhydride and hydrochloric acid to yield 2-pyrazolylacetyl chloride hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrazole", "Acetyl chloride", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-pyrazole to a reaction flask", "Step 2: Add acetyl chloride to the reaction flask", "Step 3: Add a catalyst to the reaction flask", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a specific time", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 6: Isolate the product by filtration or other suitable method", "Step 7: Purify the product by recrystallization or other suitable method" ] } | |
Numéro CAS |
77433-05-7 |
Nom du produit |
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride |
Formule moléculaire |
C5H6Cl2N2O |
Poids moléculaire |
181 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



